Cas no 119757-57-2 ((E/Z)-1-4-(2-Chloroethoxy)phenyl-1-(4-hydroxyphenyl)-2-phenyl-1-butene)

(E/Z)-1-4-(2-Chloroethoxy)phenyl-1-(4-hydroxyphenyl)-2-phenyl-1-butene structure
119757-57-2 structure
Product Name:(E/Z)-1-4-(2-Chloroethoxy)phenyl-1-(4-hydroxyphenyl)-2-phenyl-1-butene
N.o CAS:119757-57-2
MF:C24H23ClO2
MW:378.891226053238
CID:132275
PubChem ID:3653120
Update Time:2025-04-19

(E/Z)-1-4-(2-Chloroethoxy)phenyl-1-(4-hydroxyphenyl)-2-phenyl-1-butene Propriedades químicas e físicas

Nomes e Identificadores

    • Phenol,4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-
    • 4-[(E)-1-[4-(2-chloroethoxy)phenyl]-2-phenyl-but-1-enyl]phenol
    • 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-butenyl]-phenol
    • E)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
    • Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
    • 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol
    • FT-0664682
    • AKOS030255824
    • (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
    • FT-0664678
    • 119757-57-2
    • (E/Z)-1-4-(2-Chloroethoxy)phenyl-1-(4-hydroxyphenyl)-2-phenyl-1-butene
    • Inchi: 1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3
    • Chave InChI: QDLAEGCSWYNGSD-UHFFFAOYSA-N
    • SMILES: ClCCOC1C=CC(=CC=1)C(C1C=CC(=CC=1)O)=C(C1C=CC=CC=1)CC

Propriedades Computadas

  • Massa Exacta: 378.1386577g/mol
  • Massa monoisotópica: 378.1386577g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 27
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 453
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 1
  • XLogP3: 7.3
  • Superfície polar topológica: 29.5Ų

Propriedades Experimentais

  • Ponto de Fusão: 125-128°C

(E/Z)-1-4-(2-Chloroethoxy)phenyl-1-(4-hydroxyphenyl)-2-phenyl-1-butene Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
C365785-10mg
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
119757-57-2
10mg
$ 138.00 2023-09-08
TRC
C365785-25mg
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
119757-57-2
25mg
$ 184.00 2023-04-18
TRC
C365785-50mg
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
119757-57-2
50mg
$ 351.00 2023-04-18
TRC
C365785-100mg
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
119757-57-2
100mg
$ 673.00 2023-09-08
TRC
C365785-250mg
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
119757-57-2
250mg
$ 1315.00 2023-04-18

(E/Z)-1-4-(2-Chloroethoxy)phenyl-1-(4-hydroxyphenyl)-2-phenyl-1-butene Literatura Relacionada

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